molecular formula C17H15ClO2 B11838607 6-((3-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one

6-((3-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11838607
M. Wt: 286.8 g/mol
InChI Key: QYNDAVAVQAWVPD-UHFFFAOYSA-N
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Description

6-((3-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a chlorobenzyl group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 3-chlorobenzyl chloride with 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-((3-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

6-((3-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((3-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-Chlorobenzyl)oxy)phenylboronic acid
  • 2-((3-Chlorobenzyl)oxy)-3-methoxybenzaldehyde

Uniqueness

6-((3-Chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15ClO2

Molecular Weight

286.8 g/mol

IUPAC Name

6-[(3-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C17H15ClO2/c18-14-5-1-3-12(9-14)11-20-15-7-8-16-13(10-15)4-2-6-17(16)19/h1,3,5,7-10H,2,4,6,11H2

InChI Key

QYNDAVAVQAWVPD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OCC3=CC(=CC=C3)Cl)C(=O)C1

Origin of Product

United States

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